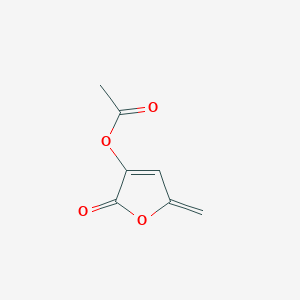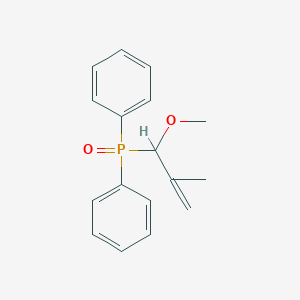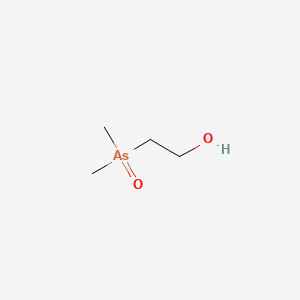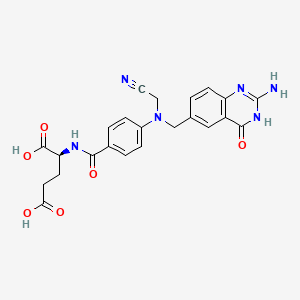![molecular formula C6H17ClSn2 B14430740 Chloro(dimethyl)[(trimethylstannyl)methyl]stannane CAS No. 83135-40-4](/img/structure/B14430740.png)
Chloro(dimethyl)[(trimethylstannyl)methyl]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(dimethyl)[(trimethylstannyl)methyl]stannane is an organotin compound with the chemical formula (CH3)2Sn(CH2Sn(CH3)3)Cl. This compound is part of a broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. Organotin compounds have a wide range of applications in various fields, including organic synthesis, materials science, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloro(dimethyl)[(trimethylstannyl)methyl]stannane can be synthesized through a redistribution reaction involving tetramethyltin and tin tetrachloride. The reaction proceeds as follows:
SnCl4+3Sn(CH3)4→4(CH3)3SnCl
This reaction is typically performed without a solvent due to the high temperatures required and the simplified purification process .
Another method involves treating trimethyltin hydroxide with a halogenating agent such as hydrogen chloride or thionyl chloride:
(CH3)3SnOH+HCl→(CH3)3SnCl+H2O
This method is advantageous due to its simplicity and efficiency .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as described above. The choice of method depends on the desired scale of production and the availability of starting materials. High-temperature reactions without solvents are preferred for large-scale production due to their efficiency and ease of purification.
Análisis De Reacciones Químicas
Types of Reactions
Chloro(dimethyl)[(trimethylstannyl)methyl]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can yield different organotin hydrides.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Organotin hydrides.
Substitution: Various organotin derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chloro(dimethyl)[(trimethylstannyl)methyl]stannane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotin compounds, which are valuable in organic synthesis and catalysis.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: Utilized in the production of PVC stabilizers and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of chloro(dimethyl)[(trimethylstannyl)methyl]stannane involves its interaction with molecular targets through its tin atoms. The compound can form coordination complexes with various ligands, influencing biological pathways and chemical reactions. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparación Con Compuestos Similares
Chloro(dimethyl)[(trimethylstannyl)methyl]stannane can be compared with other organotin compounds such as trimethyltin chloride and tetramethyltin. While all these compounds contain tin atoms bonded to organic groups, this compound is unique due to its specific structure, which includes both dimethyl and trimethylstannyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and catalysis .
Similar Compounds
Trimethyltin chloride: (CH3)3SnCl
Tetramethyltin: (CH3)4Sn
Dimethyltin dichloride: (CH3)2SnCl2
Each of these compounds has its own set of applications and reactivity profiles, making them suitable for different purposes in research and industry .
Propiedades
| 83135-40-4 | |
Fórmula molecular |
C6H17ClSn2 |
Peso molecular |
362.07 g/mol |
Nombre IUPAC |
chloro-dimethyl-(trimethylstannylmethyl)stannane |
InChI |
InChI=1S/5CH3.CH2.ClH.2Sn/h5*1H3;1H2;1H;;/q;;;;;;;;+1/p-1 |
Clave InChI |
HIRZXFBPVVPOOV-UHFFFAOYSA-M |
SMILES canónico |
C[Sn](C)(C)C[Sn](C)(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-[Bis(aziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B14430660.png)



![2-pyrrolidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14430681.png)
![5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride](/img/structure/B14430683.png)




